Cas no 40248-34-8 (N-(Trifluoroacetyl)hexanolamine)
N-(Trifluoroacetyl)hexanolamine Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2,2,2-trifluoro-N-(6-hydroxyhexyl)-
- 6-(Trifluoroacetamido)Hexan-1-ol
- N-(Trifluoroacetyl)hexanolamine
- 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide
- N-(Trifluoroacetyl)h
- 6-(N-trifluoroacetyl)-aminohexanol
- 6-(trifluoroacetamido)-1-hexanol
- 6-(Trifluoroacetamido)hexanol
- 6-(trifluoroacetylamino)-hexan-1-ol
- 6-trifluroacetamido-1-hexanol
- N-(6-Hydroxyhexyl)trifluoroacetamide
- N6-trifluoroacetamidohexan-1-ol
- 6-(Trifluoroacetylamino)-1-hexanol
- 6-(trifluoroacetylamino)hexanol
- N-(6-Hydroxyhexyl)trifluoroacetamide, >=98.0% (GC)
- 40248-34-8
- FT-0675511
- E87290
- n-trifluoroacetyl-6-aminohexanol
- AKOS003789352
- SCHEMBL712856
- DTXSID30394444
-
- MDL: MFCD00465535
- Inchi: 1S/C8H14F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6-13/h13H,1-6H2,(H,12,14)
- InChI Key: BGCYSPBEPMOQII-UHFFFAOYSA-N
- SMILES: FC(C(NCCCCCCO)=O)(F)F
Computed Properties
- Exact Mass: 213.09800
- Monoisotopic Mass: 213.09766318g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 8
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 46-49 °C
- Boiling Point: 288.7±40.0 °C at 760 mmHg
- Flash Point: 128.4±27.3 °C
- Solubility: DMSO, Methanol
- PSA: 49.33000
- LogP: 1.60850
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
N-(Trifluoroacetyl)hexanolamine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Refrigerator
N-(Trifluoroacetyl)hexanolamine Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(Trifluoroacetyl)hexanolamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91679-1G |
N-(Trifluoroacetyl)hexanolamine |
40248-34-8 | ≥98.0% (GC) | 1G |
¥675.57 | 2022-02-24 | |
| TRC | T788050-1g |
N-(Trifluoroacetyl)hexanolamine |
40248-34-8 | 1g |
$ 64.00 | 2023-09-05 | ||
| TRC | T788050-10g |
N-(Trifluoroacetyl)hexanolamine |
40248-34-8 | 10g |
$ 552.00 | 2023-09-05 | ||
| Chemenu | CM560764-100mg |
2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide |
40248-34-8 | 95%+ | 100mg |
$80 | 2023-02-02 | |
| Chemenu | CM560764-250mg |
2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide |
40248-34-8 | 95%+ | 250mg |
$134 | 2023-02-02 | |
| Chemenu | CM560764-1g |
2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide |
40248-34-8 | 95%+ | 1g |
$267 | 2023-02-02 | |
| Chemenu | CM560764-5g |
2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide |
40248-34-8 | 95%+ | 5g |
$556 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032001-100mg |
2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide |
40248-34-8 | 95% | 100mg |
¥625.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032001-250mg |
2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide |
40248-34-8 | 95% | 250mg |
¥1303.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032001-1g |
2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide |
40248-34-8 | 95% | 1g |
¥2258.00 | 2024-05-15 |
N-(Trifluoroacetyl)hexanolamine Suppliers
N-(Trifluoroacetyl)hexanolamine Related Literature
-
Catherine M. McKeen,Lynda J. Brown,Jamie T. G. Nicol,John M. Mellor,Tom Brown Org. Biomol. Chem. 2003 1 2267
Additional information on N-(Trifluoroacetyl)hexanolamine
Recent Advances in the Application of N-(Trifluoroacetyl)hexanolamine (CAS: 40248-34-8) in Chemical Biology and Pharmaceutical Research
N-(Trifluoroacetyl)hexanolamine (CAS: 40248-34-8) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This trifluoroacetyl derivative of hexanolamine serves as a key intermediate in the synthesis of various bioactive molecules, including prodrugs, enzyme inhibitors, and fluorescent probes. Recent studies have highlighted its role in modulating protein-ligand interactions, enhancing drug delivery systems, and facilitating the development of novel diagnostic tools. The unique physicochemical properties of this compound, such as its lipophilicity and metabolic stability, make it particularly valuable in medicinal chemistry and drug design.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of N-(Trifluoroacetyl)hexanolamine as a building block for the synthesis of potent histone deacetylase (HDAC) inhibitors. The researchers utilized this compound to introduce trifluoroacetyl groups into the inhibitor scaffold, resulting in improved binding affinity and selectivity for specific HDAC isoforms. This approach not only enhanced the pharmacological profile of the inhibitors but also provided insights into the structure-activity relationships of HDAC-targeting therapeutics. The study underscores the potential of N-(Trifluoroacetyl)hexanolamine in the rational design of epigenetic modulators for cancer treatment.
In the field of prodrug development, N-(Trifluoroacetyl)hexanolamine has emerged as a promising masking group for improving the bioavailability of poorly soluble drugs. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described its application in the synthesis of prodrugs for antiviral agents. The trifluoroacetyl moiety was found to enhance membrane permeability while maintaining stability in physiological conditions, enabling efficient drug release upon enzymatic cleavage. This strategy could potentially address the challenges associated with the oral delivery of hydrophobic therapeutics, particularly in the treatment of viral infections.
Analytical chemistry has also benefited from the unique properties of N-(Trifluoroacetyl)hexanolamine. Researchers have developed novel mass spectrometry tags based on this compound for the sensitive detection and quantification of small molecules in complex biological matrices. The strong electron-withdrawing effect of the trifluoroacetyl group improves ionization efficiency, making it an excellent choice for LC-MS/MS applications. Recent advancements in this area have focused on its use in metabolomics studies and biomarker discovery, where high sensitivity and specificity are crucial.
Looking forward, the application of N-(Trifluoroacetyl)hexanolamine is expected to expand into emerging areas such as targeted protein degradation and chemical biology probes. Preliminary studies suggest its potential in the design of PROTACs (Proteolysis Targeting Chimeras), where it could serve as a linker component connecting the target-binding moiety to the E3 ubiquitin ligase recruiter. Additionally, its fluorescent derivatives are being explored for real-time imaging of cellular processes, offering new tools for fundamental biological research and drug discovery.
40248-34-8 (N-(Trifluoroacetyl)hexanolamine) Related Products
- 10574-25-1(Acetamide, N-decyl-2,2,2-trifluoro-)
- 128238-43-7(4-(TRIFLUOROACETYLAMINO)-1-BUTANOL)
- 61948-19-4(Octanoic acid, 8-[(trifluoroacetyl)amino]-)
- 687-09-2(Acetamide, 2,2,2-trifluoro-N-hexyl-)
- 82962-28-5(N-(6-Aminohexyl)-2,2,2-trifluoroacetamide HCl)
- 61948-20-7(11-(trifluoroacetamido)undecanoic acid)
- 400-59-9(N-butyl-2,2,2-trifluoroacetamide)
- 14815-14-6(N,N'-1,6-Hexanediylbis2,2,2-trifluoroacetamide)
- 128238-44-8(Acetamide, 2,2,2-trifluoro-N-(5-hydroxypentyl)-)
- 56934-05-5(N-(6-aminohexyl)-2,2,2-trifluoroacetamide)